

Comparative Analysis of the Sedative Effects of Alimemazine Versus Placebo

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Compound of Interest

Compound Name: Alimemazine

Cat. No.: B1682546

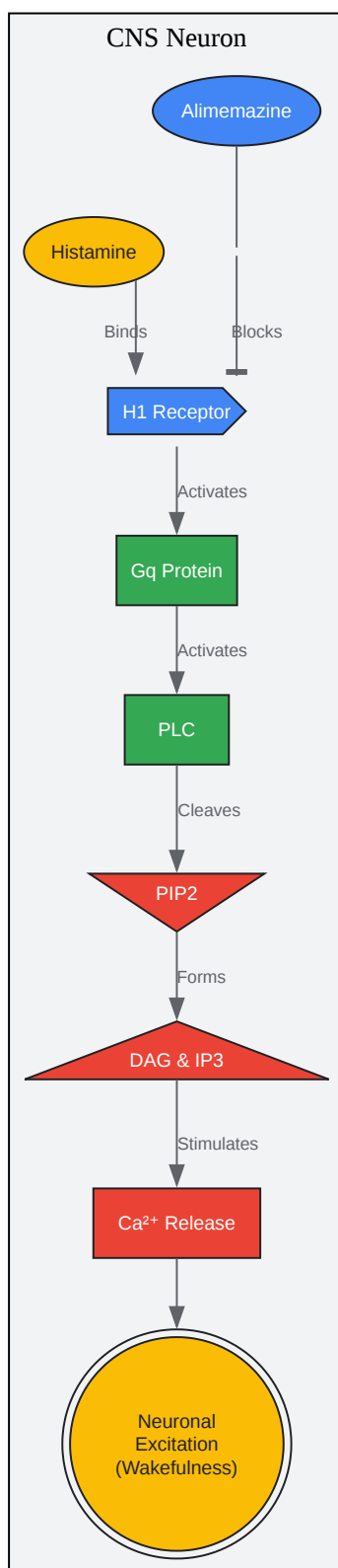
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of **Alimemazine**, a first-generation phenothiazine antihistamine, against a placebo control. The information presented is based on available clinical data and is intended to inform research and development in the field of sedative and hypnotic drugs.

Mechanism of Action: H1 Receptor Antagonism

Alimemazine, also known as trimeprazine, exerts its sedative effects primarily through the antagonism of histamine H1 receptors in the central nervous system (CNS).[1][2] Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, **Alimemazine** inhibits the arousal-promoting signals of histamine, leading to sedation.[1][2] This mechanism is characteristic of first-generation antihistamines, which readily cross the blood-brain barrier.[3][4] The sedative properties of these drugs are a direct consequence of their interaction with central H1 receptors.[5]



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Fig. 1: Alimemazine's Sedative Mechanism of Action.

Quantitative Data Summary

The following tables summarize the sedative effects of **Alimemazine** (Trimeprazine) compared to a placebo control from various clinical studies.

Table 1: Effects of **Alimemazine** on Sleep Parameters in Children with Night Waking

Parameter	Alimemazine (Trimeprazine)	Placebo	Significance
Number of Awakenings per Night	Fewer	More	Statistically Significant[6][7]
Time Awake at Night	Less	More	Statistically Significant[6][7]
Total Night-time Sleep	More	Less	Statistically Significant[6][7]
Data synthesized from a double-blind, crossover trial in 1- to 3-year-old children.[6][7]			

Table 2: Sedative Effects of **Alimemazine** as a Premedication in Children

Parameter	Alimemazine (Trimeprazine)	Placebo	Temazepam	Significance (Alimemazine vs. Placebo)
Sedation on Arrival in Anaesthetic Room	Significantly More Sedation	Less Sedation	Less Sedation	p < 0.02[8]
Recovery Time	Significantly Longer	Shorter	Shorter	p < 0.012[8]
Post-operative Vomiting	Less Frequent	More Frequent	More Frequent	p < 0.01[8]
Data from a study comparing Alimemazine, Temazepam, and placebo as premedication in 85 children.[8]				

Table 3: Effects of **Alimemazine** on EEG Sleep Variables in Healthy Adults

Parameter (10 mg dose)	Alimemazine (Trimeprazine)	Placebo	Significance
REM Sleep	Increased	Baseline	Not specified
Slow-Wave Sleep	Increased	Baseline	Not specified

Findings from a single-blind polygraphic study in 8 healthy volunteers.

The 20 mg dose showed no significant change compared to placebo.^[9]

Experimental Protocols

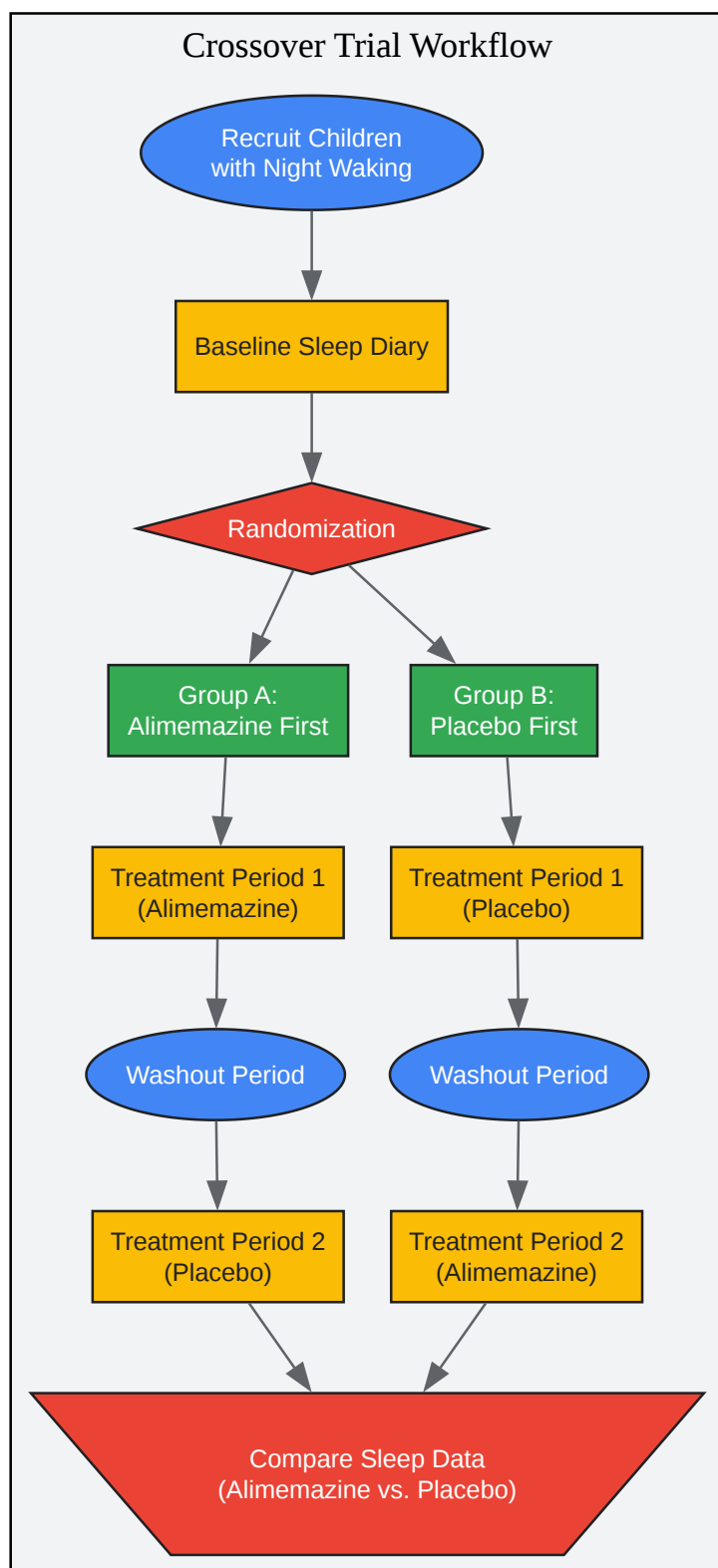
Below are detailed methodologies for key experiments cited in the validation of **Alimemazine's** sedative effects.

Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial for Night Waking in Children

- Objective: To assess the efficacy of **Alimemazine** (Trimeprazine Tartrate) in reducing night waking in young children.^{[6][7]}
- Study Design: A double-blind, placebo-controlled crossover trial.
- Participants: Children aged 1 to 3 years with persistent and severe night waking.
- Procedure:
 - Baseline: Parents maintained a sleep diary for a baseline period to record the child's sleep patterns.
 - Treatment Periods: Participants were randomly assigned to receive either **Alimemazine** or a matching placebo for a set duration (e.g., four weeks). This was followed by a washout

period and then the alternative treatment for the same duration.

- Data Collection: Throughout the trial, parents continued to record sleep variables, including the number of awakenings, the duration of wakefulness during the night, and the total sleep time.
- Outcome Measures: The primary outcomes were the differences in the number of awakenings, time spent awake at night, and total night-time sleep between the **Alimemazine** and placebo treatment periods.
- Statistical Analysis: A paired statistical test (e.g., paired t-test or Wilcoxon signed-rank test) was used to compare the sleep variables between the active treatment and placebo phases for each participant.



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Fig. 2: Crossover Trial Experimental Workflow.

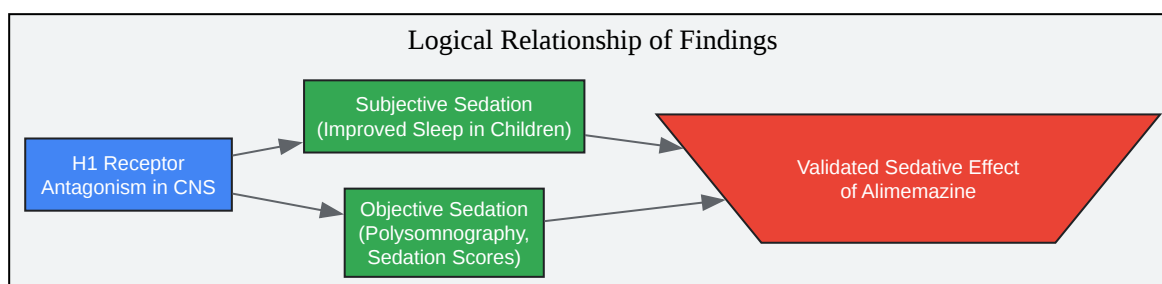
Protocol 2: Assessment of Sedation as Premedication in Children

- Objective: To compare the sedative efficacy of **Alimemazine** (Trimeprazine) with placebo and another active comparator (Temazepam) as a premedicant in children undergoing surgery.^[8]
- Study Design: A randomized, double-blind, comparative study.
- Participants: Children scheduled for routine otolaryngological operations.
- Procedure:
 - Premedication: Participants were randomly assigned to receive oral **Alimemazine**, Temazepam, or a placebo at a specified time before surgery.
 - Sedation Assessment: The level of sedation was assessed by a trained observer upon the child's arrival in the anaesthetic room using a standardized sedation scoring system.
 - Recovery Monitoring: The time to recovery was measured from the end of the surgical procedure to when the child met predefined discharge criteria.
 - Adverse Events: The incidence of post-operative adverse events, such as vomiting, was recorded.
- Statistical Analysis: Appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test for continuous data, Chi-squared or Fisher's exact test for categorical data) were used to compare the outcomes between the three groups. Post-hoc tests were performed to identify specific group differences.

Protocol 3: Polysomnographic Evaluation of Sedative Effects in Adults

- Objective: To objectively measure the effects of **Alimemazine** (Trimeprazine) on sleep architecture in healthy adults.^[9]
- Study Design: A single-blind, placebo-controlled study.

- Participants: Healthy adult volunteers.
- Procedure:
 - Adaptation and Baseline: Participants spent several nights in a sleep laboratory to adapt to the environment. Baseline sleep data was recorded during placebo nights.
 - Drug Administration: Participants received either **Alimemazine** (at different doses) or a placebo on subsequent nights.
 - Polysomnography (PSG): All-night PSG was performed to record electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG).
 - Sleep Scoring: The recorded PSG data was scored to determine various sleep parameters, including sleep stages (e.g., REM sleep, slow-wave sleep), sleep latency, and sleep efficiency.
- Statistical Analysis: Changes in sleep variables from baseline were compared between the **Alimemazine** and placebo conditions using appropriate statistical tests.



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Fig. 3: Validation Logic for **Alimemazine's** Sedation.

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